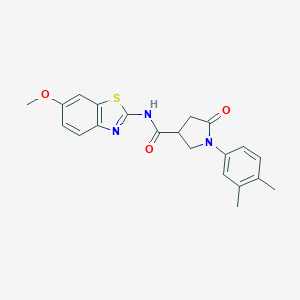
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA.
Scientific Research Applications
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, anxiety, and addiction. This compound has also been investigated for its potential to enhance cognitive function and memory.
Mechanism of Action
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate works by inhibiting GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, this compound enhances the inhibitory tone in the brain, which can have a calming and anti-convulsant effect.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a range of effects on neuronal activity. In preclinical studies, this compound has been found to reduce seizure activity and anxiety-like behavior. It has also been shown to enhance cognitive function and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate in lab experiments is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of interest is its potential therapeutic applications in neurological disorders such as epilepsy, anxiety, and addiction. Another area of interest is its potential to enhance cognitive function and memory. Additionally, further research is needed to better understand the long-term effects and potential toxicity of this compound.
Synthesis Methods
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-oxo-1-phenylpyrrolidine-3-carboxylate is synthesized by reacting 3-(4-chlorophenyl)-3-oxopropanenitrile with ethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in the presence of sodium ethoxide. The resulting compound is then hydrolyzed with hydrochloric acid to yield this compound.
properties
Molecular Formula |
C20H18ClNO4 |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-1-oxopropan-2-yl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO4/c1-13(19(24)14-7-9-16(21)10-8-14)26-20(25)15-11-18(23)22(12-15)17-5-3-2-4-6-17/h2-10,13,15H,11-12H2,1H3 |
InChI Key |
QZKABEWLXKGTPH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271054.png)
![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271058.png)
![1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)
![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-(2-furoylamino)benzoate](/img/structure/B271067.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)




![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)